

Structure-Activity Relationship of 2-amino-N-methylbenzenesulfonamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	2-amino-N-methylbenzenesulfonamide
Cat. No.:	B095669

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The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents. Analogs of **2-amino-N-methylbenzenesulfonamide** are of particular interest due to their potential as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including pH regulation, CO₂ transport, glaucoma, and cancer.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-amino-N-methylbenzenesulfonamide** analogs, focusing on their primary activity as carbonic anhydrase inhibitors, with supporting data on other biological activities such as anticancer effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of benzenesulfonamide analogs against various human (h) carbonic anhydrase isoforms is a key determinant of their therapeutic potential. The following tables summarize the inhibition constants (K_i) for a selection of analogs, providing a basis for understanding the impact of structural modifications on activity and selectivity.

Table 1: Influence of Amino Group Position on Carbonic Anhydrase Inhibition

Compound	Substitution	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)
4-aminobenzenesulfonamide	4-amino	250	12	25	5.7
3-aminobenzenesulfonamide	3-amino	>10000	9600	45	89
2-aminobenzenesulfonamide	2-amino	9800	8500	38	94

Data compiled from various sources, acetazolamide (AAZ) is used as a reference standard in many studies with Ki values of 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), and 5.7 nM (hCA XII).[1][2]

Table 2: Effect of N-Substitution on Carbonic Anhydrase Inhibition

Compound	N-Substitution	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)
4-aminobenzenesulfonamide	Unsubstituted	250	12	25	5.7
N-Methyl-4-aminobenzenesulfonamide	N-Methyl	560	6.8	32	4.8
N-Ethyl-4-aminobenzenesulfonamide	N-Ethyl	780	7.2	35	5.1
N-Propyl-4-aminobenzenesulfonamide	N-Propyl	820	8.0	41	5.5

Data is illustrative and compiled from studies on related N-alkylated sulfonamides.

Table 3: Anticancer Activity of Selected Benzenesulfonamide Analogs

Compound	Cell Line	Activity
AL106	U87 (Glioblastoma)	IC50 = 58.6 μ M
Compound 5h	Leukemia	High Toxicity
Melanoma	Lower Toxicity	

Data from studies on anticancer properties of benzenesulfonamide derivatives.[2][3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables highlights key structural features that govern the biological activity of **2-amino-N-methylbenzenesulfonamide** analogs:

- Position of the Amino Group: The position of the amino group on the benzene ring is critical for carbonic anhydrase inhibitory activity. Generally, 4-aminobenzenesulfonamides are the most potent inhibitors of several CA isoforms, particularly the ubiquitous hCA II.[4] The ortho (2-amino) and meta (3-amino) analogs tend to be significantly less active against cytosolic isoforms like hCA I and II, but can retain some activity against tumor-associated isoforms like hCA IX and XII. This suggests that the 4-amino group plays a crucial role in establishing favorable interactions within the active site of many CAs.
- N-Alkylation of the Sulfonamide: Substitution on the sulfonamide nitrogen (N-alkylation) modulates the inhibitory profile. While the primary sulfonamide (SO_2NH_2) is generally considered essential for potent zinc binding in the CA active site, N-alkylation does not necessarily abolish activity and can influence isoform selectivity.[5] For instance, small alkyl groups like methyl or ethyl on the sulfonamide nitrogen can be tolerated and may even slightly enhance potency against certain isoforms while potentially altering the selectivity profile.
- "Tail" Modifications: The "tail" approach, which involves adding various substituents to the core benzenesulfonamide scaffold, is a widely used strategy to enhance potency and achieve isoform selectivity. These tails can form additional interactions with residues in and around the enzyme's active site, leading to improved binding affinity and specificity for different CA isoforms.[6]

Experimental Protocols

Synthesis of 2-amino-N-methylbenzenesulfonamide Analogs

A general synthetic route to N-substituted 2-aminobenzenesulfonamides starts from 2-nitrobenzenesulfonyl chloride.

- Sulfonamide Formation: 2-nitrobenzenesulfonyl chloride is reacted with a primary amine (e.g., methylamine) in an alkaline medium to yield the corresponding N-substituted-2-nitrobenzenesulfonamide.
- Reduction of the Nitro Group: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation (e.g., using Pd/C catalyst and hydrogen gas) or by using

reducing agents like tin(II) chloride in an acidic medium. This step yields the desired 2-amino-N-substituted benzenesulfonamide.



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General synthetic workflow for 2-amino-N-substituted benzenesulfonamides.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibitory activity of compounds against carbonic anhydrases.[\[7\]](#)

Principle: The assay measures the enzyme's catalytic rate of CO₂ hydration. This reaction causes a change in the pH of a buffer solution, which is monitored over time using a pH indicator dye (e.g., phenol red). The rate of pH change is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Procedure:

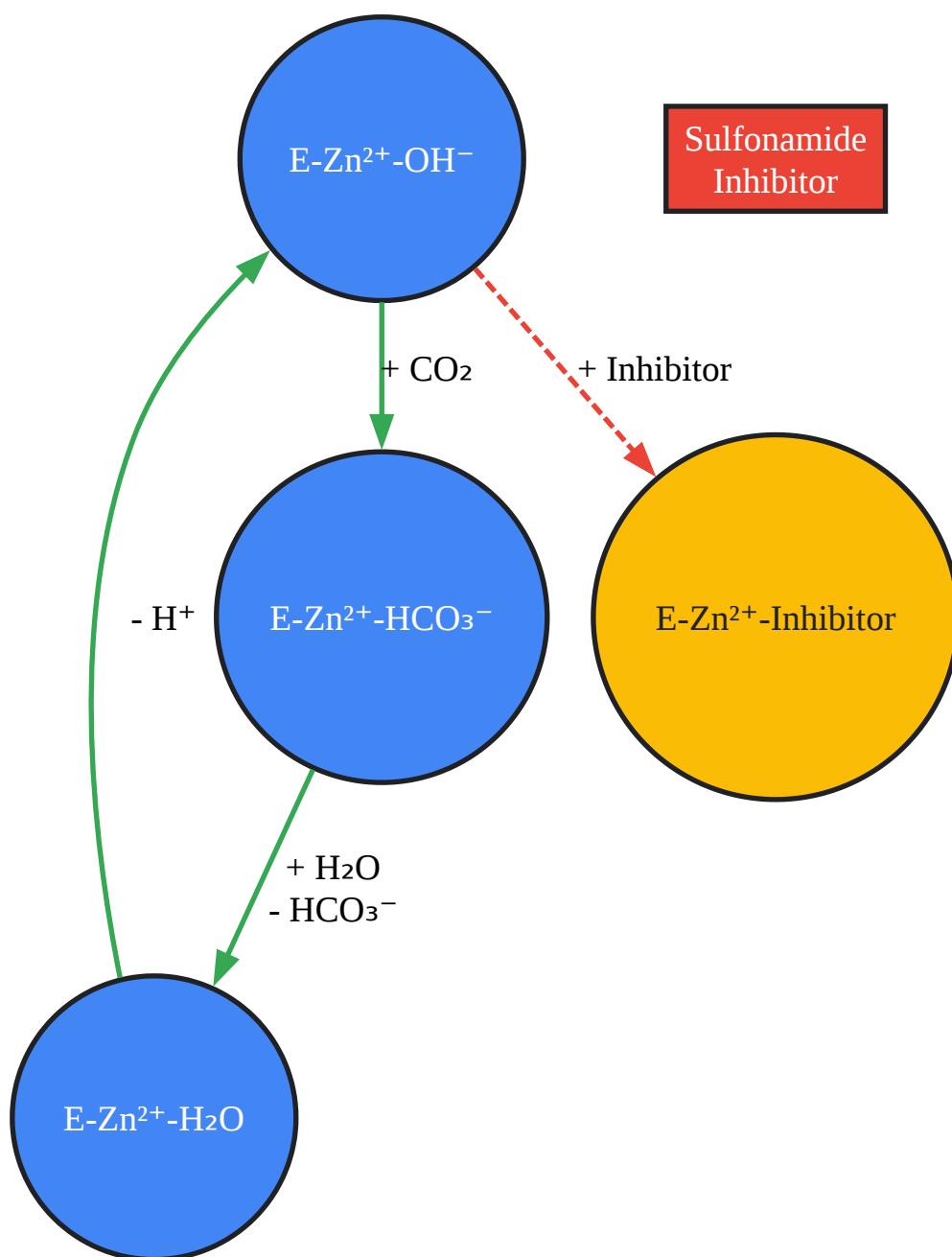
- A solution of the purified carbonic anhydrase isoform and the inhibitor at various concentrations is prepared in a buffered solution containing a pH indicator.
- This solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
- The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
- The initial rates of the reaction are calculated from the absorbance data.
- Inhibition constants (K_i) are determined by analyzing the reaction rates at different inhibitor concentrations.

Signaling Pathways

The primary mechanism of action for benzenesulfonamide analogs is the direct inhibition of carbonic anhydrase. However, the downstream consequences of CA inhibition can affect various signaling pathways.

Carbonic Anhydrase Catalytic Cycle and Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Benzenesulfonamides act as potent inhibitors by coordinating to the zinc ion in the active site, displacing the zinc-bound water molecule/hydroxide ion and preventing the binding of CO₂.

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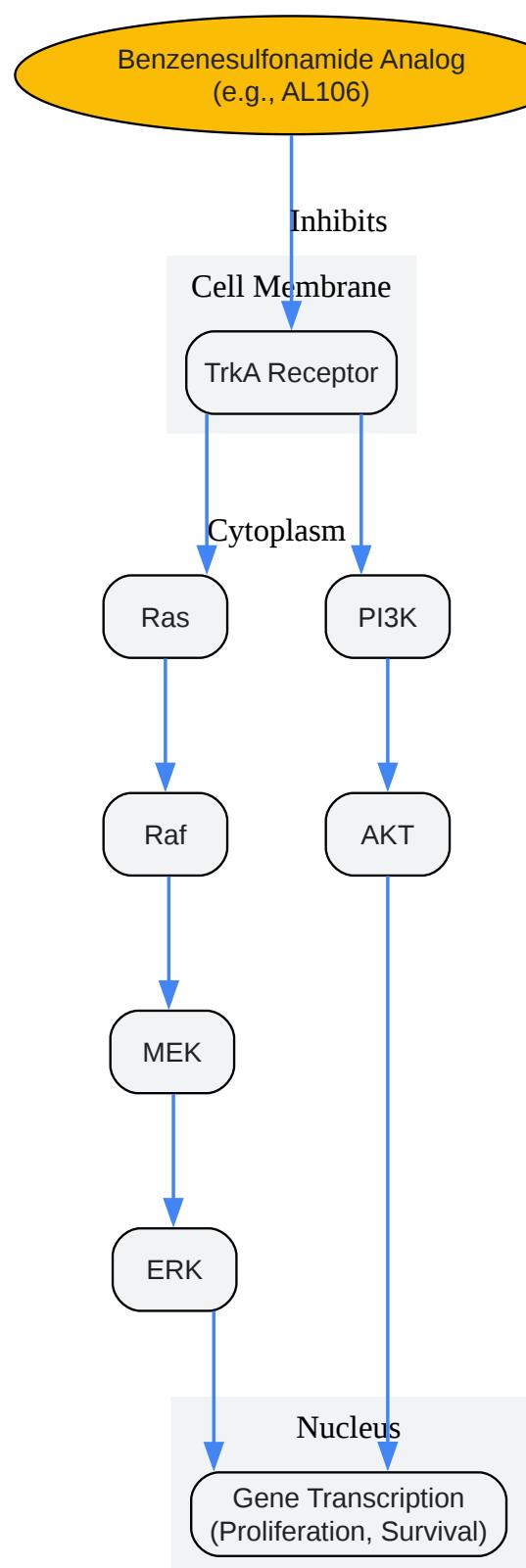
The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.

Potential Downstream Signaling Pathways

Inhibition of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, can impact cancer cell physiology by altering pH regulation. This can interfere with pathways that are sensitive to changes in intracellular and extracellular pH, such as those involved in cell

proliferation, survival, and metastasis. Some studies have suggested links between benzenesulfonamide-based inhibitors and pathways like:

- TrkA Signaling: Some benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation and survival.^[3] Inhibition of TrkA can disrupt downstream signaling cascades like the MAPK and PI3K/AKT pathways.
- Wnt/β-catenin Pathway: At least one study has reported that a novel benzenesulfonamide derivative can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.



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Potential inhibition of the TrkA signaling pathway by benzenesulfonamide analogs.

Conclusion

The structure-activity relationship of **2-amino-N-methylbenzenesulfonamide** analogs is primarily dictated by their ability to inhibit carbonic anhydrases. The position of the amino group and substitutions on the sulfonamide nitrogen are key determinants of potency and isoform selectivity. While the 4-amino substitution pattern generally yields the most potent CA inhibitors, ortho- and meta-analogs may offer opportunities for developing isoform-selective compounds. N-alkylation can be a viable strategy to fine-tune the inhibitory profile. Furthermore, emerging research indicates that these analogs may possess other biological activities, such as anticancer effects, potentially through the modulation of signaling pathways like TrkA. Further systematic studies on **2-amino-N-methylbenzenesulfonamide** analogs are warranted to fully elucidate their therapeutic potential.

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